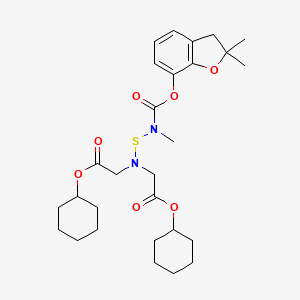
Glycine, N-(2-(cyclohexyloxy)-2-oxoethyl)-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, cyclohexyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-(2-(cyclohexyloxy)-2-oxoethyl)-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, cyclohexyl ester is a complex organic compound It is characterized by its unique structure, which includes a glycine backbone, a cyclohexyloxy group, and a benzofuranyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(2-(cyclohexyloxy)-2-oxoethyl)-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, cyclohexyl ester typically involves multiple steps. The process may start with the preparation of the glycine derivative, followed by the introduction of the cyclohexyloxy group through an etherification reaction. The benzofuranyl moiety can be introduced via a Friedel-Crafts acylation reaction. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Glycine, N-(2-(cyclohexyloxy)-2-oxoethyl)-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, cyclohexyl ester can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound could be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe for understanding biochemical pathways.
Medicine
In medicine, Glycine, N-(2-(cyclohexyloxy)-2-oxoethyl)-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, cyclohexyl ester might be investigated for its therapeutic potential. This could include its use as a drug candidate for treating specific diseases or conditions.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Glycine, N-(2-(cyclohexyloxy)-2-oxoethyl)-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, cyclohexyl ester might include other glycine derivatives, compounds with cyclohexyloxy groups, or molecules containing benzofuranyl moieties.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which may confer unique chemical and biological properties. This uniqueness could make it particularly valuable for certain applications, such as targeted drug delivery or the development of novel materials.
Propiedades
Número CAS |
82560-38-1 |
|---|---|
Fórmula molecular |
C28H40N2O7S |
Peso molecular |
548.7 g/mol |
Nombre IUPAC |
cyclohexyl 2-[(2-cyclohexyloxy-2-oxoethyl)-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanylamino]acetate |
InChI |
InChI=1S/C28H40N2O7S/c1-28(2)17-20-11-10-16-23(26(20)37-28)36-27(33)29(3)38-30(18-24(31)34-21-12-6-4-7-13-21)19-25(32)35-22-14-8-5-9-15-22/h10-11,16,21-22H,4-9,12-15,17-19H2,1-3H3 |
Clave InChI |
INEYXTXEPLTSLF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)SN(CC(=O)OC3CCCCC3)CC(=O)OC4CCCCC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















